molecular formula C13H19Cl2N3 B2731297 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride CAS No. 1286265-82-4

3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride

Cat. No.: B2731297
CAS No.: 1286265-82-4
M. Wt: 288.22
InChI Key: JWEKUVOPOWXXGQ-UHFFFAOYSA-N
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Description

3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C13H17N3·2HCl. It is known for its applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This compound is often used as an intermediate in the synthesis of more complex molecules and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride typically involves the reaction of 3-cyanobenzyl chloride with piperidine-4-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration and drying.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitrile oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-[(Piperidine-4-ylamino)methyl]benzonitrile
  • 4-[(Piperidine-4-ylamino)methyl]benzonitrile
  • 3-[(Morpholine-4-ylamino)methyl]benzonitrile

Comparison: 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and drug development.

Biological Activity

3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring attached to a benzonitrile moiety. Its chemical formula is C13H16Cl2N4, with a molecular weight of 303.20 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological assays.

Research indicates that this compound acts primarily through the inhibition of specific enzymes and receptors involved in cell signaling pathways. It has been shown to interact with various targets, including:

  • Kinases : Inhibition of cyclin-dependent kinases (CDKs) has been documented, leading to cell cycle arrest in cancer cells.
  • Receptors : The compound may modulate receptor activities related to neurotransmission and inflammation.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent:

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., MCF-7, HeLa) demonstrated significant cytotoxic effects, with IC50 values in the low micromolar range.
  • Mechanistic Studies : Apoptosis assays revealed that treatment with the compound leads to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, indicating a shift towards programmed cell death.
Cell LineIC50 (µM)Mechanism
MCF-75.2Apoptosis induction
HeLa3.8Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies show effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
BacteriaMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Case Studies

  • In Vivo Efficacy : A study involving murine models of cancer demonstrated that administration of the compound at doses of 10 mg/kg resulted in significant tumor reduction over a treatment period of three weeks.
  • Pharmacokinetics : Investigations into the pharmacokinetic profile indicated good bioavailability and tissue distribution, suggesting that the compound can effectively reach its targets in vivo.

Properties

IUPAC Name

3-[(piperidin-4-ylamino)methyl]benzonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13;;/h1-3,8,13,15-16H,4-7,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEKUVOPOWXXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=CC=C2)C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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